

ATTO 594: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical structure, photophysical properties, and common applications of the fluorescent dye **ATTO 594**. Designed for researchers and professionals in the life sciences, this document offers a technical resource for utilizing **ATTO 594** in advanced fluorescence microscopy, single-molecule detection, and other demanding applications.

Chemical Structure and Core Properties

ATTO 594 is a high-performance fluorescent label that belongs to the rhodamine class of dyes. [1][2][3] Its chemical structure is characterized by a polycyclic aromatic system, which is responsible for its strong absorption and fluorescence in the red region of the visible spectrum. The core structure of **ATTO 594**, as represented by its carboxylic acid form, is depicted below.

 ATTO 594 chemical structure

Image Source: Lumiprobe. This represents the carboxylic acid derivative of **ATTO 594**, which is often considered the parent structure of the various reactive forms.

ATTO 594 is known for its exceptional water solubility, high photostability, and strong fluorescence quantum yield. [1][2] After conjugation to a biomolecule, **ATTO 594** carries a net electrical charge of -1. [1] These characteristics make it a robust tool for a wide array of fluorescence-based assays.

Photophysical and Chemical Properties

The performance of a fluorescent dye is defined by its photophysical properties. **ATTO 594** exhibits excellent characteristics that make it suitable for sensitive and high-resolution imaging techniques. The key quantitative properties are summarized in the table below.

| Property | Value | Reference |
|---|--|-----------|
| Excitation Maximum (λ_{ex}) | 601 - 603 nm | [1][2] |
| Emission Maximum (λ_{em}) | 626 - 627 nm | [1][2] |
| Molar Extinction Coefficient (ϵ) | 120,000 M ⁻¹ cm ⁻¹ | [1] |
| Fluorescence Quantum Yield (η) | 0.85 (85%) | [1] |
| Fluorescence Lifetime (τ) | 3.9 ns | [1] |
| Molecular Weight (Carboxy form) | ~806 g/mol | [2] |

Key Features at a Glance:

- **Strong Absorption:** The high molar extinction coefficient indicates efficient light absorption.[1]
- **High Fluorescence Quantum Yield:** A large fraction of the absorbed photons are emitted as fluorescence, resulting in a bright signal.[1]
- **Excellent Photostability:** **ATTO 594** is resistant to photobleaching, allowing for longer exposure times and more robust imaging.[1]
- **Superb Water Solubility:** Its hydrophilic nature facilitates labeling reactions in aqueous buffers and reduces non-specific binding.[1][2]

Reactive Forms for Biomolecule Conjugation

ATTO 594 is commercially available in a variety of reactive forms, enabling its covalent attachment to a wide range of biomolecules, including proteins, nucleic acids, and small

molecules. The choice of reactive group depends on the functional groups available on the target molecule.

| Reactive Form | Target Functional Group | Application | Reference |
|-----------------|------------------------------------|---|---|
| NHS-ester | Primary Amines (-NH ₂) | Labeling of proteins (e.g., antibodies), amine-modified oligonucleotides. | [2] [4] [5] |
| Maleimide | Thiols (-SH) | Labeling of cysteine residues in proteins. | [2] |
| Azide | Alkynes | "Click chemistry" conjugation. | [2] [6] |
| Alkyne | Azides | "Click chemistry" conjugation. | [3] |
| Carboxylic Acid | Amines, Hydrazines | Can be activated for conjugation; also used as a non-reactive control. | [7] |
| Hydrazide | Aldehydes, Ketones | Labeling of glycoproteins and other carbohydrate-containing molecules. | [3] |
| Phalloidin | F-actin | Staining of the actin cytoskeleton. | |
| Biotin | (Strept)avidin | Indirect detection methods. | [3] |

Experimental Protocols: Labeling Proteins with ATTO 594 NHS-ester

This section provides a detailed methodology for the covalent labeling of proteins with **ATTO 594** N-hydroxysuccinimidyl (NHS) ester. NHS esters are one of the most common reactive groups for labeling primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues.

Materials

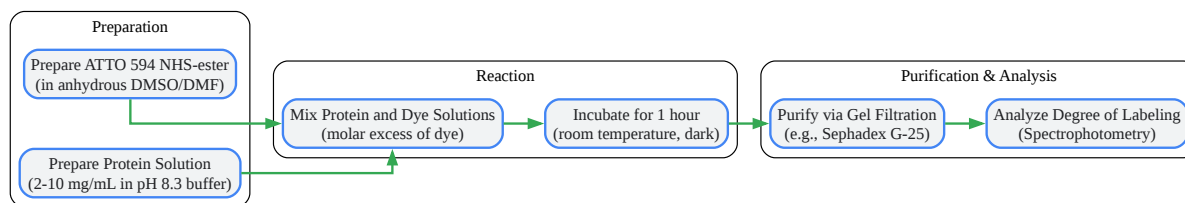
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- **ATTO 594** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Elution buffer (e.g., PBS, pH 7.2)

Protocol

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.^[5] Protein solutions must be free of amine-containing substances like Tris or glycine.^[5]
 - If the protein is in an incompatible buffer, dialyze against PBS and then adjust the pH with the reaction buffer.
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 594** NHS-ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.^[5]
- Conjugation Reaction:
 - Slowly add the dissolved **ATTO 594** NHS-ester to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.

- Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).
 - Equilibrate the column with the elution buffer.
 - Apply the reaction mixture to the column and elute with the elution buffer.
 - The first colored band to elute is the labeled protein. The free dye will elute as a second, slower-moving band.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~600 nm (for **ATTO 594**).
 - The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - A_{max} * CF_{280}) * \epsilon_{dye})$ Where:
 - A_{max} is the absorbance at the dye's absorption maximum.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of the dye at its absorption maximum.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (for **ATTO 594**, this is approximately 0.50).^[2]

Experimental Workflow Diagram



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Caption: Workflow for labeling proteins with **ATTO 594** NHS-ester.

Advanced Applications

The superior properties of **ATTO 594** make it an ideal choice for a range of advanced fluorescence applications.

Super-Resolution Microscopy (dSTORM, STED)

ATTO 594's high photostability and brightness are critical for super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion) microscopy.[1] These methods require fluorophores that can withstand high laser powers and can be reliably switched between fluorescent and dark states (for dSTORM).

Single-Molecule Spectroscopy

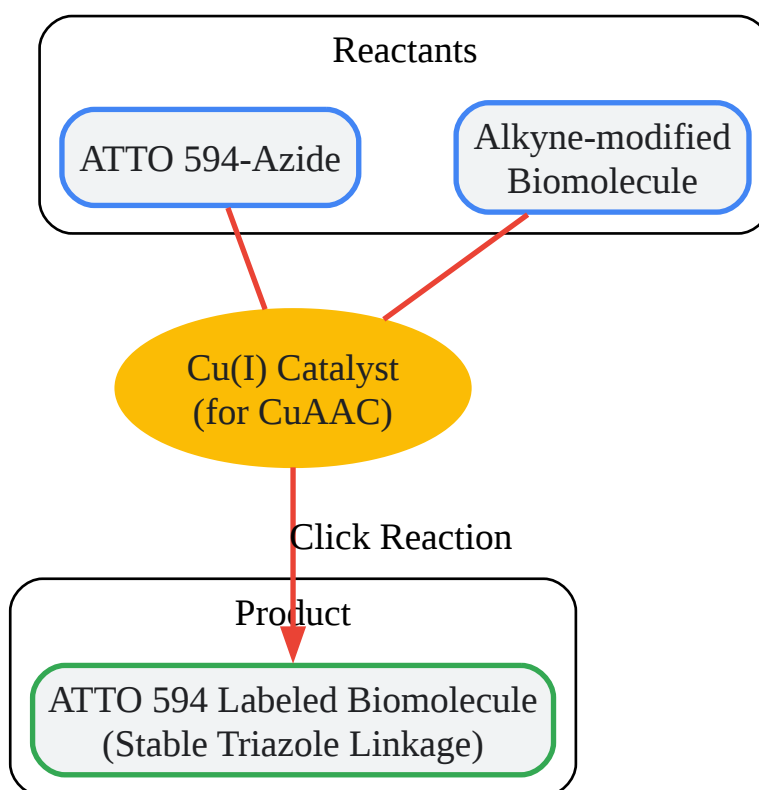
The high quantum yield and low triplet state formation of **ATTO 594** are advantageous for single-molecule detection experiments.[2] These studies rely on the detection of fluorescence from individual molecules, where a bright and stable signal is paramount.

Fluorescence In Situ Hybridization (FISH)

In FISH, fluorescently labeled probes are used to detect specific DNA or RNA sequences within cells. The brightness of **ATTO 594** allows for the sensitive detection of these targets.[1]

"Click Chemistry" and Bioorthogonal Labeling

The availability of **ATTO 594** with azide and alkyne reactive groups allows for its use in "click chemistry," a highly specific and efficient bioorthogonal ligation reaction. This is particularly useful for labeling biomolecules in complex environments, such as within living cells.



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Caption: Principle of "Click Chemistry" for labeling with **ATTO 594**-Azide.

Conclusion

ATTO 594 is a versatile and high-performance fluorescent dye that offers significant advantages for a wide range of applications in life sciences and drug development. Its exceptional photophysical properties, including high brightness, photostability, and water solubility, make it a reliable tool for demanding techniques such as super-resolution microscopy and single-molecule detection. The availability of a wide array of reactive forms further enhances its utility, enabling the straightforward and efficient labeling of a diverse range of

biomolecules. This guide provides the foundational knowledge and protocols to effectively integrate **ATTO 594** into advanced fluorescence-based research.

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- To cite this document: BenchChem. [ATTO 594: A Comprehensive Technical Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552726#atto-594-chemical-structure-and-properties]

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